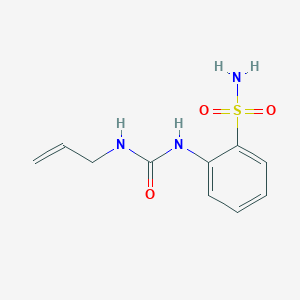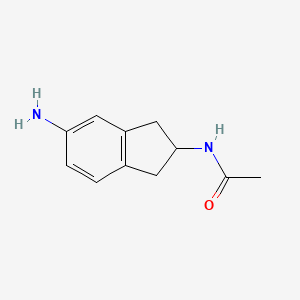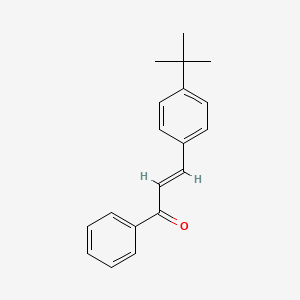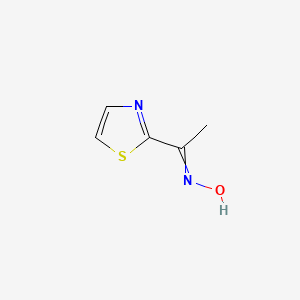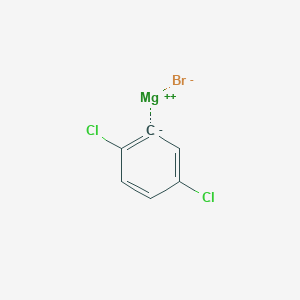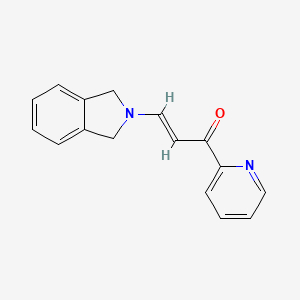
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one, also known as E3DPI, is a synthetic compound with a wide range of potential applications. It is a novel compound with a unique structure that has been the subject of much scientific research. E3DPI has been studied for its potential to be used in a variety of applications, including as an anti-cancer agent, a cardiovascular agent, an anti-inflammatory agent, and as a potential therapeutic for neurological disorders.
科学的研究の応用
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential as an anti-cancer agent. In a study published in the journal Cancer Cell, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-cancer activity against several human cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential to be used as a cardiovascular agent. In a study published in the journal Cardiovascular Research, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-atherosclerotic activity in a mouse model of atherosclerosis.
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has also been studied for its potential to be used as an anti-inflammatory agent. In a study published in the journal Inflammation Research, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-inflammatory activity in a rat model of inflammatory bowel disease. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential to be used as a therapeutic for neurological disorders. In a study published in the journal Neuropharmacology, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have neuroprotective activity in a mouse model of Parkinson's disease.
作用機序
The exact mechanism of action of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one is not yet fully understood. However, research suggests that (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one may act on several different molecular targets in order to exert its effects. For example, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to activate the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to have a variety of biochemical and physiological effects. In cancer cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to induce apoptosis, or programmed cell death. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels in tumors. In cardiovascular cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the formation of foam cells, which are involved in the development of atherosclerosis. In inflammatory cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the production of pro-inflammatory molecules, such as cytokines and chemokines. Finally, in neurological cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the production of reactive oxygen species, which can lead to neuronal damage.
実験室実験の利点と制限
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and is readily available. Secondly, it has a wide range of potential applications, making it a useful compound for a variety of experiments. Finally, it has a relatively low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to using (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one in laboratory experiments. Firstly, it is a novel compound, and its exact mechanism of action is not yet fully understood. Secondly, it is not commercially available, which can make it difficult to obtain. Finally, it has a relatively high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for research on (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one. Firstly, further research is needed to elucidate the exact mechanism of action of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one and to determine its potential therapeutic applications. Secondly, further research is needed to evaluate the safety and efficacy of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one in humans. Thirdly, further research is needed to develop more efficient and cost-effective synthesis methods for (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one. Finally, further research is needed to explore the potential of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one for use in other therapeutic applications, such as for the treatment of neurological disorders.
合成法
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one can be synthesized from a variety of starting materials, including 2-pyridin-2-yl-1-propen-1-one, 2-pyridin-2-yl-1-propen-1-ol, and 1,3-dihydro-2H-isoindol-2-one. The synthesis of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one involves a series of reaction steps, including a Diels-Alder reaction, a Wittig reaction, and a reductive amination. The first step involves the Diels-Alder reaction of 2-pyridin-2-yl-1-propen-1-one and 1,3-dihydro-2H-isoindol-2-one to form an intermediate. This intermediate is then reacted with a Wittig reagent to form a ketone, which is then subjected to reductive amination with 2-pyridin-2-yl-1-propen-1-ol to yield the desired product, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one.
特性
IUPAC Name |
(E)-3-(1,3-dihydroisoindol-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(15-7-3-4-9-17-15)8-10-18-11-13-5-1-2-6-14(13)12-18/h1-10H,11-12H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJSRAEMDNRRF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C=CC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1/C=C/C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
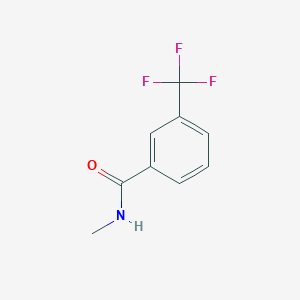
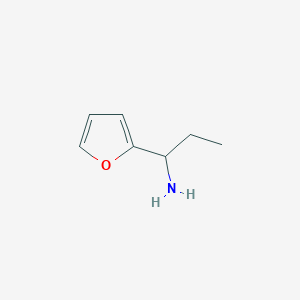
![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)


